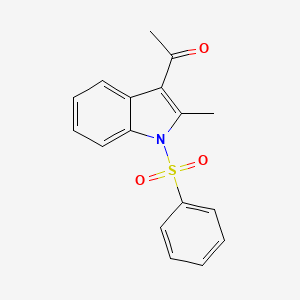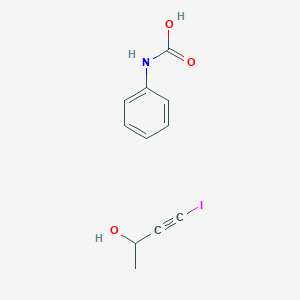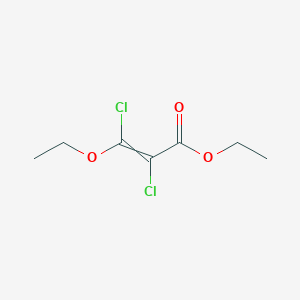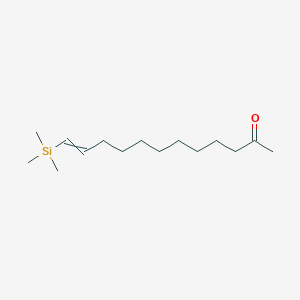![molecular formula C19H15NO2S2 B14305173 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- CAS No. 118110-35-3](/img/structure/B14305173.png)
10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-: is an organic compound with the molecular formula C19H15NO2S2 and a molecular weight of 353.465 g/mol . This compound belongs to the class of phenothiazines, which are known for their diverse applications in medicinal chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 10H-phenothiazine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the phenothiazine structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and as anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenothiazine core can interact with membrane proteins, affecting cellular signaling pathways .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10-Methyl-10H-phenothiazine: A methylated derivative with similar chemical properties.
10-Benzoyl-10H-phenothiazine: A benzoylated derivative used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
CAS No. |
118110-35-3 |
|---|---|
Molecular Formula |
C19H15NO2S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-10H-phenothiazine |
InChI |
InChI=1S/C19H15NO2S2/c1-13-9-11-14(12-10-13)24(21,22)18-8-4-7-17-19(18)20-15-5-2-3-6-16(15)23-17/h2-12,20H,1H3 |
InChI Key |
WTFALXDDBODTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)


![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)

![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)

![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
